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  • Product: 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol
  • CAS: 1695190-32-9

Core Science & Biosynthesis

Foundational

Role of 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol in medicinal chemistry

Role in Medicinal Chemistry, Fragment-Based Drug Discovery (FBDD), and PROTAC Synthesis Executive Summary 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol represents a high-value bifunctional scaffold in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Role in Medicinal Chemistry, Fragment-Based Drug Discovery (FBDD), and PROTAC Synthesis

Executive Summary

1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol represents a high-value bifunctional scaffold in modern medicinal chemistry. It serves as a critical "linchpin" intermediate, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors . Its structural utility is derived from its three distinct functional domains:

  • The Pyrrolidin-3-ol Motif: A solubility-enhancing fragment that, in its (S)-configuration, mimics the hydroxyproline core essential for binding to the Von Hippel-Lindau (VHL) E3 ligase.

  • The 6-Bromopyridine Handle: An electrophilic site primed for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach linkers or warheads.

  • The Amide Linker: A stable, rigid connector that defines the exit vector between the two domains.

This guide details the chemical properties, synthetic utility, and experimental protocols for leveraging this scaffold in drug discovery.

Structural Analysis & Chemical Logic

The "Handle-Core-Binder" Architecture

The molecule functions as a modular connector. In the context of PROTACs, it acts as the E3 Ligase Anchor Precursor .

DomainChemical FeatureFunctionality
Domain A 6-Bromo-2-pyridyl Linker Attachment Point: The bromine atom is a versatile handle for attaching the PROTAC linker via Pd-catalyzed cross-coupling. The pyridine nitrogen provides additional H-bond acceptor capability.
Domain B Amide Bond Rigid Spacer: The carbonyl reduces the basicity of the pyrrolidine nitrogen, preventing non-specific binding, and orients the pyridine ring relative to the pyrrolidine.
Domain C Pyrrolidin-3-ol VHL Recognition Element: The hydroxyl group (specifically the S-enantiomer) forms critical hydrogen bonds with the VHL protein (Ser111/His115).
Stereochemical Considerations

While the achiral name implies a racemate, the (S)-enantiomer (derived from trans-4-hydroxy-L-proline or (S)-3-pyrrolidinol) is the biologically relevant isomer for VHL recruitment.

  • (S)-Isomer: High affinity for VHL E3 ligase.

  • (R)-Isomer: Often used as a negative control (non-binding) in biological assays.

Synthetic Utility & Functionalization Pathways[1]

The orthogonality of the aryl bromide and the aliphatic alcohol allows for sequential, selective functionalization.

Pathway A: The "Linker-First" Strategy (Suzuki Coupling)

The bromine handle is reacted first to attach the linker chain. This is common when the linker is unstable to the conditions required to form the amide bond, or when building a library of linkers on the VHL ligand.

Pathway B: The "Warhead-First" Strategy (Mitsunobu/Alkylation)

The hydroxyl group is modified first. This is less common for VHL ligands (where the OH must remain free) but critical if the scaffold is being used as a fragment for a kinase inhibitor where the OH is used to attach a solvent-exposed tail.

Visualization: Divergent Synthesis Workflow

SynthesisWorkflow Start 1-(6-Bromopyridine-2-carbonyl) pyrrolidin-3-ol PathA Path A: Pd-Catalysis (Linker Attachment) Start->PathA Suzuki/Sonogashira (at Br) PathB Path B: Mitsunobu/Alkylation (OH Functionalization) Start->PathB Ether formation (at OH) ProdA PROTAC Precursor (VHL Ligand - Linker - Br) PathA->ProdA ProdB Kinase Inhibitor Fragment (Ether/Amine Tail) PathB->ProdB

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the aryl bromide and hydroxyl groups.

Experimental Protocols

Synthesis of 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol

Note: This protocol assumes the use of (S)-3-pyrrolidinol for VHL applications.

Reagents:

  • 6-Bromopicolinic acid (1.0 equiv)

  • (S)-3-Pyrrolidinol hydrochloride (1.1 equiv)

  • HATU (1.2 equiv) or EDC/HOBt

  • DIPEA (3.0 equiv)

  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 6-bromopicolinic acid (2.02 g, 10 mmol) and anhydrous DMF (20 mL). Add DIPEA (5.2 mL, 30 mmol) and stir at 0°C under nitrogen.

  • Coupling: Add HATU (4.56 g, 12 mmol) in one portion. Stir for 15 minutes to form the activated ester.

  • Addition: Add (S)-3-pyrrolidinol hydrochloride (1.36 g, 11 mmol) slowly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: ~271/273 Da for Br isotopes).

  • Workup: Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL), saturated NaHCO3, and brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (0-10% MeOH in DCM).

  • Yield: Expect 75–85% yield as a white/off-white solid.

Application: Suzuki-Miyaura Coupling (Linker Attachment)

Objective: Attach a PEG-linker to the 6-position of the pyridine.

Reagents:

  • Scaffold from 4.1 (1.0 equiv)

  • Linker-Boronate (e.g., Boc-NH-PEG3-BPin) (1.2 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv)

  • K2CO3 (3.0 equiv)

  • Dioxane/Water (4:1)

Protocol:

  • Degassing: Combine scaffold, boronate, and base in a microwave vial. Add solvents and sparge with argon for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl2·DCM. Seal the vial.

  • Heating: Heat at 90°C for 2-4 hours (or microwave at 110°C for 30 min).

  • Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Case Study: Designing a VHL-Based PROTAC

In this workflow, the scaffold acts as the "Anchor." The design logic follows the "Exit Vector" principle, where the linker must project away from the VHL binding pocket to avoid steric clash.

The Logic of Substitution
  • Why 6-Bromo? The 6-position of the picolinamide places the substituent (linker) at a distinct angle relative to the pyrrolidine core compared to a 4- or 5-substitution. This is crucial for optimizing the ternary complex (Target-PROTAC-E3).

  • Why Picolinamide? The pyridine nitrogen can form an intramolecular hydrogen bond with the amide NH (if secondary) or influence the conformational preference of the amide bond, locking the linker in a preferred trajectory.

PROTAC Assembly Diagram

PROTAC_Assembly VHL VHL Ligand Core (Pyrrolidin-3-ol) Linker Linker Chain (PEG/Alkyl) Warhead Target Warhead (e.g., Kinase Inhibitor) Linker->Warhead Covalent Bond Scaffold Scaffold: 1-(6-Bromopyridine-2-carbonyl)... Scaffold->VHL Contains Scaffold->Linker Coupled at 6-Position (Br)

Caption: Modular assembly of a PROTAC using the 6-bromopyridine scaffold as the VHL-recruiting anchor.

References

  • Buckley, D. L., et al. (2012). "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules." Journal of the American Chemical Society. Link

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase." Journal of the American Chemical Society. Link

  • Enamine Ltd. "Building Blocks for Parallel Synthesis: Pyrrolidines." Enamine Catalog. Link

  • Ishida, T., et al. (2018). "Structure-Based Design of a Novel VHL Ligand for PROTACs." Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. "6-Bromopyridine-2-carboxylic acid Product Sheet." Link

Protocols & Analytical Methods

Method

Procedure for amide coupling of 6-bromopicolinic acid and pyrrolidin-3-ol

Application Note & Protocol Title: A Robust Protocol for the Amide Coupling of 6-Bromopicolinic Acid and (R/S)-Pyrrolidin-3-ol using HATU Abstract This application note provides a detailed, field-tested protocol for the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Robust Protocol for the Amide Coupling of 6-Bromopicolinic Acid and (R/S)-Pyrrolidin-3-ol using HATU

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of (6-bromopyridin-2-yl)((3R/S)-3-hydroxypyrrolidin-1-yl)methanone via the amide coupling of 6-bromopicolinic acid and (R/S)-pyrrolidin-3-ol. This transformation is a key step in the synthesis of various pharmacologically active molecules. We will delve into the rationale for reagent selection, focusing on the highly efficient coupling agent HATU, and provide a comprehensive, step-by-step guide from reaction setup and monitoring to purification and characterization. This document is intended for researchers in medicinal chemistry and process development, offering insights into overcoming common challenges associated with coupling heteroaromatic carboxylic acids.

Introduction and Scientific Rationale

The formation of an amide bond is one of the most fundamental and frequently performed reactions in drug discovery and development. The target molecule, (6-bromopyridin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone, incorporates two key structural motifs: a halogenated picolinamide scaffold and a chiral hydroxypyrrolidine ring. Halogenated pyridines serve as versatile handles for further functionalization via cross-coupling reactions, while the hydroxypyrrolidine moiety can significantly influence solubility and target engagement.

However, the coupling of electron-deficient heteroaromatic carboxylic acids like 6-bromopicolinic acid presents unique challenges. The nitrogen atom in the pyridine ring reduces the nucleophilicity of the carbonyl carbon, making it less susceptible to attack. Furthermore, the presence of a free hydroxyl group on the amine component, pyrrolidin-3-ol, introduces the potential for side reactions, such as O-acylation.

To address these challenges, this protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a third-generation guanidinium-based coupling reagent. HATU is selected for its high efficiency, fast reaction kinetics, and low rates of epimerization, which is particularly important when working with chiral amines. The mechanism involves the rapid formation of a highly reactive O-acylisourea intermediate with the carboxylic acid, which is then efficiently intercepted by the amine nucleophile. The inclusion of a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) is crucial to deprotonate the amine and neutralize the generated acids without competing in the coupling reaction.

Reaction Scheme:

Reaction scheme showing 6-bromopicolinic acid reacting with pyrrolidin-3-ol in the presence of HATU and DIPEA in DMF to form the final amide product.

Experimental Protocol

This protocol outlines the procedure for a 1.0 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (1.0 mmol scale)MmolEquivalentsSupplier Suggestion
6-Bromopicolinic Acid202.01202 mg1.01.0Sigma-Aldrich, Combi-Blocks
(R/S)-Pyrrolidin-3-ol87.1296 mg1.11.1Sigma-Aldrich, TCI
HATU380.23418 mg1.11.1Combi-Blocks, Chem-Impex
DIPEA129.25348 µL (258 mg)2.02.0Acros Organics, Sigma-Aldrich
N,N-Dimethylformamide (DMF)-5.0 mL--Anhydrous, Acros Organics
Ethyl Acetate (EtOAc)-~100 mL--ACS Grade
Saturated NaCl (Brine)-~50 mL--Laboratory Prepared
Anhydrous MgSO₄ or Na₂SO₄-As needed--Fisher Scientific
Silica Gel-As needed--230-400 mesh
Step-by-Step Procedure

Reaction Setup:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromopicolinic acid (202 mg, 1.0 mmol).

  • Add HATU (418 mg, 1.1 mmol, 1.1 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 5-10 minutes. The mixture should become a clear, pale-yellow solution. This pre-activation step is crucial for forming the active ester.

  • In a separate vial, dissolve (R/S)-pyrrolidin-3-ol (96 mg, 1.1 mmol, 1.1 eq) in a minimal amount of DMF (~0.5 mL) if desired, although it can be added directly.

  • Add the pyrrolidin-3-ol to the reaction flask, followed by the dropwise addition of DIPEA (348 µL, 2.0 mmol, 2.0 eq) over 1 minute.

  • Allow the reaction to stir at room temperature.

Reaction Monitoring:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: A common mobile phase is 50-70% Ethyl Acetate in Hexanes. The product is typically more polar than the starting carboxylic acid.

    • LC-MS: Check for the disappearance of the starting material (m/z = 202.0/204.0 for 6-bromopicolinic acid) and the appearance of the product (m/z = 271.0/273.1 for [M+H]⁺).

  • The reaction is typically complete within 1-3 hours.

Work-up and Purification:

  • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water (25 mL) and Ethyl Acetate (25 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 25 mL). Note: The product has significant water solubility; therefore, repeated extractions are necessary.

  • Combine the organic layers and wash with saturated aqueous NaCl solution (brine, 2 x 25 mL) to remove residual DMF.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purify the crude material using flash column chromatography on silica gel. A gradient elution of 30% to 100% Ethyl Acetate in Hexanes is typically effective. The product is a polar compound and may require the addition of a small amount of methanol (1-5%) in Dichloromethane for elution.

Characterization:

  • Collect the pure fractions, combine, and concentrate under reduced pressure to yield the final product, typically as a white to off-white solid or a viscous oil.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected [M+H]⁺: C₁₀H₁₂BrN₂O₂⁺, calculated 271.0131; found 271.01XX.

Workflow Visualization

The following diagram illustrates the complete workflow from reagent preparation to final product analysis.

AmideCouplingWorkflow Experimental Workflow for HATU-Mediated Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reagents 1. Weigh Reagents (Acid, HATU, Amine) setup 2. Prepare Inert Flask & Anhydrous Solvent reagents->setup In Fume Hood preactivate 3. Pre-activation (Acid + HATU in DMF) setup->preactivate addition 4. Add Amine & DIPEA preactivate->addition stir 5. Stir at RT (1-3 hours) addition->stir monitor 6. Monitor Progress (TLC / LC-MS) stir->monitor workup 7. Aqueous Work-up (EtOAc/Water Extraction) monitor->workup Reaction Complete dry 8. Dry & Concentrate workup->dry chromatography 9. Flash Chromatography dry->chromatography characterize 10. Characterization (NMR, HRMS) chromatography->characterize product Final Product characterize->product

Caption: Workflow diagram from preparation to final analysis.

Troubleshooting and Key Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents (HATU or acid may be old).2. Insufficient base.3. Wet solvent (DMF is hygroscopic).1. Use freshly opened or properly stored reagents.2. Ensure 2.0 equivalents of DIPEA are used.3. Use anhydrous grade DMF from a sealed bottle.
Side Product Observed (O-acylation) The hydroxyl group of pyrrolidin-3-ol is acylated. This is less common with HATU but possible.1. Lower the reaction temperature to 0 °C.2. Consider protecting the hydroxyl group (e.g., as a TBS ether) prior to coupling, followed by deprotection.
Difficult Purification 1. Residual DMF in the crude product.2. High polarity of the product.1. Perform thorough aqueous washes with brine.2. Consider using a different chromatography system, such as reverse-phase C18 chromatography if the compound is water-soluble.
Incomplete Reaction The reaction has stalled before full conversion of the limiting reagent.1. Add an additional portion of HATU (0.2 eq) and DIPEA (0.4 eq).2. Allow the reaction to stir for a longer period (e.g., overnight).

Safety Precautions

  • HATU: Can be irritating to the eyes, respiratory system, and skin. It is also moisture-sensitive. Handle in a fume hood wearing appropriate PPE (gloves, safety glasses, lab coat).

  • DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage. Dispense in a fume hood.

  • DMF: A known reproductive toxin. Avoid inhalation and skin contact. Always use in a well-ventilated fume hood.

  • 6-Bromopicolinic Acid: May cause skin and eye irritation. Handle with standard laboratory precautions.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium-Type Peptide Coupling Reagents. Chemistry – A European Journal, 15(37), 9394-9403. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

Application

Application Notes and Protocols for Scalable Synthetic Routes to Pyridine-Based Pyrrolidine Scaffolds

Introduction: The Strategic Importance of Pyridine-Pyrrolidine Scaffolds in Modern Drug Discovery The fusion of a pyridine ring with a pyrrolidine scaffold creates a privileged structural motif of immense interest to res...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridine-Pyrrolidine Scaffolds in Modern Drug Discovery

The fusion of a pyridine ring with a pyrrolidine scaffold creates a privileged structural motif of immense interest to researchers in medicinal chemistry and drug development.[1][2] The pyridine ring, a bioisostere of benzene, often enhances solubility, bioavailability, and metabolic stability while providing a key vector for interaction with biological targets through hydrogen bonding and π-stacking.[3] Concurrently, the saturated, three-dimensional nature of the pyrrolidine ring allows for the exploration of a wider chemical space beyond the "flatland" of aromatic systems, offering precise stereochemical control and novel pharmacophore arrangements.[1] The resulting combined scaffold is a cornerstone in numerous FDA-approved drugs and clinical candidates, underscoring the need for robust, efficient, and scalable synthetic methodologies.[1][2]

This comprehensive guide provides detailed application notes and scalable protocols for four distinct and powerful strategies for the synthesis of pyridine-based pyrrolidine scaffolds. Each section is designed to offer not just a procedural walkthrough, but also the underlying mechanistic principles and field-proven insights to empower researchers to adapt and optimize these routes for their specific discovery programs.

Methodology 1: Palladium-Catalyzed N-Arylation of Pyrrolidine with Halopyridines (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a highly versatile and scalable route to N-aryl heterocyles.[4] This palladium-catalyzed cross-coupling reaction is particularly effective for the direct linkage of a pyrrolidine nitrogen to a pyridine ring, a common disconnection in retrosynthetic analysis. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands being instrumental in promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[4]

Mechanistic Rationale

The catalytic cycle, illustrated below, begins with the oxidative addition of the bromopyridine to a Pd(0) complex, forming a Pd(II) intermediate. Coordination of the pyrrolidine, followed by deprotonation with a strong base (e.g., NaOtBu), generates a palladium-amido complex. The final, crucial step is the reductive elimination of this complex to furnish the N-(pyridin-yl)pyrrolidine product and regenerate the active Pd(0) catalyst.

Buchwald_Hartwig cluster_reactants Reactants Pd0 Pd(0)L2 OA_complex Oxidative Addition Complex (Ar-Pd(II)L2-Br) Pd0->OA_complex Oxidative Addition Amine_Coord Amine Coordination Complex OA_complex->Amine_Coord Amido_Complex Palladium Amido Complex Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Regeneration Product N-Pyridyl-Pyrrolidine Amido_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L2 Pyrrolidine Pyrrolidine Pyrrolidine->Amine_Coord Bromopyridine Bromopyridine Bromopyridine->OA_complex Base Base (NaOtBu) Base->Amine_Coord

Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation.

Scalable Protocol for N-(6-methylpyridin-2-yl)pyrrolidine

This protocol is adapted from a procedure demonstrating the coupling of volatile amines with 2-bromopyridines.[5][6]

Materials and Equipment:

  • 2-Bromo-6-methylpyridine

  • Pyrrolidine

  • [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))

  • (±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox for inert atmosphere operations

  • Reaction vessel (e.g., Schlenk flask) with magnetic stirrer and condenser

Procedure:

  • Vessel Preparation: Under an inert atmosphere (Argon or Nitrogen), charge a Schlenk flask with [Pd₂(dba)₃] (0.01 eq), (±)-BINAP (0.02 eq), and Sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add anhydrous toluene to the flask, followed by 2-bromo-6-methylpyridine (1.0 eq) and pyrrolidine (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable solvent like ethyl acetate or diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-(6-methylpyridin-2-yl)pyrrolidine.

EntryAryl HalideAmineCatalyst Loading (mol%)LigandBaseYield (%)Reference
12-Bromo-6-methylpyridineCyclohexane-1,2-diamine2% [Pd₂(dba)₃](±)-BINAPNaOtBu60[6]
22-HalopyridineVolatile Amines1% Pd(OAc)₂dpppNaOtBu55-98[5]
3Aryl BromidesN,N-diethylamino-tributyltin1% PdCl₂(P(o-Tolyl)₃)₂--High[7]

Methodology 2: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine

For the synthesis of chiral 2-(pyridin-yl)pyrrolidines, a highly convergent and enantioselective method involves the α-arylation of N-Boc-pyrrolidine. This strategy, pioneered by Campos and colleagues, utilizes a sequence of enantioselective deprotonation, transmetalation, and subsequent palladium-catalyzed Negishi coupling.[8][9][10] This approach provides excellent control over stereochemistry and is applicable to a wide range of (hetero)aryl halides.

Mechanistic Rationale

The key to enantioselectivity is the initial deprotonation of N-Boc-pyrrolidine using s-BuLi in the presence of the chiral ligand (-)-sparteine. This forms a configurationally stable α-lithiated intermediate. Transmetalation with zinc chloride generates a more stable and less reactive organozinc species. This intermediate then enters a standard Negishi cross-coupling cycle with the pyridyl halide, catalyzed by a palladium complex, to furnish the desired 2-aryl-N-Boc-pyrrolidine with high enantiomeric excess.[8][11]

Alpha_Arylation cluster_reagents1 Step 1 cluster_reagents2 Step 2 cluster_reagents3 Step 3 Start N-Boc-Pyrrolidine Lithiation Enantioselective Deprotonation Start->Lithiation Organolithium Chiral Organolithium Intermediate Lithiation->Organolithium Transmetalation Transmetalation Organolithium->Transmetalation Organozinc Organozinc Reagent Transmetalation->Organozinc Negishi Negishi Cross-Coupling Organozinc->Negishi Product Enantioenriched 2-Pyridyl-N-Boc-Pyrrolidine Negishi->Product Reagent1 s-BuLi, (-)-sparteine Reagent1->Lithiation Reagent2 ZnCl₂ Reagent2->Transmetalation Reagent3 Pd(OAc)₂, t-Bu₃P-HBF₄, Pyridyl-Br Reagent3->Negishi

Caption: Workflow for enantioselective α-arylation of N-Boc-pyrrolidine.

Protocol for Enantioselective Synthesis of (R)-N-Boc-nicotine

This protocol is based on the reported synthesis of (R)-nicotine, a classic example of this methodology.[11]

Materials and Equipment:

  • N-Boc-pyrrolidine

  • sec-Butyllithium (s-BuLi)

  • (-)-Sparteine

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 3-Bromopyridine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄)

  • Anhydrous diethyl ether or TBME

  • Anhydrous THF

  • Schlenk line or glovebox

Procedure:

  • Deprotonation: In an inert atmosphere at -78 °C, add (-)-sparteine (1.1 eq) to a solution of N-Boc-pyrrolidine (1.0 eq) in anhydrous diethyl ether. Slowly add s-BuLi (1.1 eq) and stir the mixture for 3 hours at -78 °C.

  • Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 eq) in anhydrous THF to the reaction mixture and allow it to warm to room temperature over 1 hour.

  • Cross-Coupling: In a separate flask, prepare the palladium catalyst by stirring Pd(OAc)₂ (0.02 eq) and t-Bu₃P-HBF₄ (0.04 eq) in anhydrous THF for 15 minutes. Add this catalyst solution to the organozinc reagent, followed by the addition of 3-bromopyridine (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (typically 12-24 hours), as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel to afford (R)-N-Boc-nornicotine, which can then be reduced to (R)-nicotine. This method consistently provides adducts in a 96:4 enantiomeric ratio.[11]

EntryAryl HalideYield (%)erReference
14-Bromotoluene8596:4[8]
23-Bromoanisole8396:4[8]
33-Bromopyridine7596:4[11]
42-Bromothiophene8096:4[8]

Methodology 3: Photo-Promoted Ring Contraction of Pyridines

A novel and highly innovative approach to pyrrolidine scaffolds involves the photochemical ring contraction of readily available pyridines.[12][13] This method utilizes a silylborane reagent under UV or visible light irradiation to transform the six-membered aromatic ring into a functionalized five-membered pyrrolidine derivative. The reaction proceeds with broad substrate scope and high functional group tolerance, making it a powerful tool for rapid library synthesis.[12] A 10 mmol scale reaction has been demonstrated, indicating its potential for scalability.[12]

Mechanistic Rationale

The reaction is proposed to proceed via the formation of a 2-silyl-1,2-dihydropyridine intermediate upon reaction of the pyridine with the silylborane.[12][14] Photochemical or thermal silyl migration then leads to the formation of a vinylazomethine ylide. This ylide undergoes a conrotatory 4π-electrocyclization to form a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which is a versatile pyrrolidine precursor.[12]

Ring_Contraction Pyridine Pyridine Dihydropyridine 2-Silyl-1,2-dihydropyridine Pyridine->Dihydropyridine Silylborane PhMe₂SiBpin Silylborane->Dihydropyridine Ylide Vinylazomethine Ylide Dihydropyridine->Ylide Photochemical or Thermal Silyl Migration Electrocyclization 4π-Electrocyclization Ylide->Electrocyclization Product 2-Azabicyclo[3.1.0]hex-3-ene (Pyrrolidine Precursor) Electrocyclization->Product

Caption: Proposed mechanism for the photo-promoted ring contraction of pyridine.

One-Pot Protocol for N-Benzoyl-pyrrolidine Derivative Synthesis

This one-pot procedure allows for the in-situ formation of the pyrrolidine precursor followed by immediate N-functionalization.[12]

Materials and Equipment:

  • Substituted Pyridine (e.g., 4-methylpyridine)

  • PhMe₂SiBpin (Dimethylphenylsilylpinacolborane)

  • Anhydrous Benzene

  • Benzoyl Chloride

  • Pyridine (reagent)

  • Photoreactor equipped with 365 nm UV lamps or 430 nm LEDs

  • Sealed glass reaction tube

Procedure:

  • Reaction Setup: In a sealed glass tube, dissolve the pyridine derivative (1.0 eq) and PhMe₂SiBpin (2.2 eq) in anhydrous benzene.

  • Photoreaction: Irradiate the solution with 365 nm UV light (or 430 nm visible light) with stirring at 25 °C. Monitor the reaction by NMR until the pyridine is consumed (typically 5-11 hours).

  • N-Benzoylation: To the reaction mixture containing the crude N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene, add pyridine (1.0 eq) and benzoyl chloride (1.0 eq) at room temperature.

  • Reaction: Stir the mixture for 12 hours at room temperature.

  • Work-up and Purification: Filter the mixture through a pad of Celite®. The filtrate can be concentrated and purified by column chromatography on basic alumina to yield the N-benzoyl enamide product.

Pyridine Substrate (R group)Yield of N-Benzoyl Product (%)Reference
H83[12]
4-Me85[12]
4-Ph81[12]
4-COOEt71[12]
4-CF₃54[12]

Methodology 4: Boger Pyridine Synthesis

The Boger pyridine synthesis is a classic yet powerful cycloaddition strategy for constructing substituted pyridines.[15][16] It operates via an inverse-electron-demand Diels-Alder reaction between an electron-deficient 1,2,4-triazine and an electron-rich dienophile.[15] For the purpose of creating pyridine-pyrrolidine scaffolds, an enamine generated in situ from a ketone and pyrrolidine serves as the ideal dienophile. This method is highly convergent, building the pyridine ring directly onto a pyrrolidine-derived fragment.

Mechanistic Rationale

The reaction is initiated by the formation of an enamine from a ketone and a catalytic amount of pyrrolidine. This electron-rich enamine then undergoes a [4+2] cycloaddition with the 1,2,4-triazine. The resulting bicyclic intermediate is unstable and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂) to form a dihydropyridine intermediate. Subsequent elimination of the pyrrolidine catalyst regenerates the aromatic pyridine ring.[16]

Boger_Synthesis Ketone Ketone Enamine_Formation Enamine Formation Ketone->Enamine_Formation Pyrrolidine Pyrrolidine (catalyst) Pyrrolidine->Enamine_Formation Enamine Enamine Enamine_Formation->Enamine Cycloaddition [4+2] Cycloaddition Enamine->Cycloaddition Triazine 1,2,4-Triazine Triazine->Cycloaddition Bicyclic_Intermediate Bicyclic Adduct Cycloaddition->Bicyclic_Intermediate Retro_DA Retro-Diels-Alder (-N₂) Bicyclic_Intermediate->Retro_DA Dihydropyridine Dihydropyridine Retro_DA->Dihydropyridine Elimination Elimination Dihydropyridine->Elimination Elimination->Pyrrolidine Regeneration Product Substituted Pyridine Elimination->Product

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Structural Confirmation of Pyridine-Carbonyl Pyrrolidine Isomers

Topic: Structural confirmation of pyridine-carbonyl pyrrolidine isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Comparative Technical Guide for Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural confirmation of pyridine-carbonyl pyrrolidine isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Comparative Technical Guide for Drug Discovery Applications

Executive Summary

In medicinal chemistry, the pyridine-carbonyl pyrrolidine scaffold—exemplified by compounds like nicotinoyl pyrrolidine—is a privileged structure found in numerous bioactive alkaloids and kinase inhibitors. However, the structural validation of these compounds presents a dual challenge: distinguishing between regioisomers (2-, 3-, and 4-pyridine substitution) and characterizing rotamers arising from restricted rotation around the amide bond.

This guide provides a rigorous, data-driven comparison of analytical techniques for confirming these structures. It moves beyond basic characterization to offer a self-validating protocol that integrates NMR, Mass Spectrometry, and X-ray crystallography.

Critical Analysis of Isomerism

Before selecting an analytical method, one must understand the structural dynamics at play. The target molecule consists of a pyridine ring linked to a pyrrolidine ring via a carbonyl (amide) bridge.

The Isomer Landscape
  • Regioisomers: The position of the carbonyl attachment on the pyridine ring defines the core identity.

    • Picolinoyl (2-isomer): Carbonyl at C2 (Ortho).

    • Nicotinoyl (3-isomer): Carbonyl at C3 (Meta).[1]

    • Isonicotinoyl (4-isomer): Carbonyl at C4 (Para).

  • Rotamers (Conformational Isomers): The partial double-bond character of the C(O)-N amide bond creates a barrier to rotation (typically 15-20 kcal/mol). This often results in signal doubling or broadening in NMR spectra at room temperature, which can be mistaken for impurities.

Comparative Analytical Protocols

Method A: 1H NMR Spectroscopy (The Primary Screen)

NMR is the most accessible tool for immediate differentiation. The key lies in analyzing the aromatic splitting patterns and the pyrrolidine ring dynamics .

Diagnostic Signals Table
Feature2-Isomer (Picolinoyl) 3-Isomer (Nicotinoyl) 4-Isomer (Isonicotinoyl)
Symmetry AsymmetricAsymmetricSymmetric (AA'XX' or AA'BB')
Key Shift (H-Ortho) H3 (~7.5-7.8 ppm) often shielded/deshielded by C=O anisotropy depending on rotamer.H2 (~8.6-8.9 ppm) appears as a distinct singlet (or narrow doublet).H2/H6 (~8.6-8.8 ppm) appear as a doublet integrating to 2H.
Splitting Pattern ABCD system (4 distinct signals). Complex multiplet structure.ABCD system. H2 (s), H6 (d), H4 (dt), H5 (dd).AA'XX' system.[2] Two distinct doublets (or multiplets) integrating 2H each.
Rotamer Effect High. Steric clash between Pyridine-N and Carbonyl-O often locks conformation, sharpening peaks or showing distinct rotamer sets.Moderate. Broadening of pyrrolidine

-CH2 protons is common.
Moderate. Broadening observed in pyrrolidine signals.
The "Rotamer Trap"

Caution: In the pyrrolidine ring, the


-protons (adjacent to Nitrogen) often appear as two distinct multiplets separated by 0.2–0.5 ppm.
  • Protocol: If "extra" peaks are observed, run a Variable Temperature (VT) NMR experiment. Heating the sample to 50-60°C will cause the signals to coalesce if they are rotamers; impurities will remain distinct.

Expert Insight: For the 3-isomer (Nicotinoyl), the H2 proton is the "lighthouse" signal. It is isolated downfield and shows weak coupling (


 Hz) to H4, making it instantly recognizable.
Method B: Mass Spectrometry (The Structural Fingerprint)

While the molecular ion (


) is identical for all three isomers (

176 for the unsubstituted parent), the fragmentation pathways (MS/MS) reveal the substitution pattern.
Fragmentation Logic
  • Ortho Effect (2-Isomer): The proximity of the pyridine nitrogen to the carbonyl group facilitates unique rearrangement pathways, often leading to the elimination of small neutrals that are not favorable in the 3- or 4-isomers.

  • Common Pathway: All isomers typically undergo

    
    -cleavage to lose the pyrrolidine ring (
    
    
    
    70 neutral loss), generating a pyridine-carbonyl cation (
    
    
    106).
MS/MS Differentiation Table
Fragment Ion2-Isomer Abundance3-Isomer Abundance4-Isomer AbundanceMechanistic Origin

106
(Py-CO

)
HighHighHigh

-cleavage (Loss of Pyrrolidine)

78
(Py

)
Very High ModerateModerateLoss of CO from

106. Facilitated in 2-isomer by N-lone pair assistance.

51/52
VariableVariableVariableRing fragmentation (Pyridine degradation)

Protocol: Use Energy-Resolved MS (breakdown curves). The 2-isomer typically requires lower collision energy to fragment the amide bond due to the destabilizing effect of the adjacent lone pair (ortho effect).

Method C: X-Ray Crystallography (The Gold Standard)

When stereochemistry (chiral pyrrolidines) or absolute regio-confirmation is required for regulatory filing, X-ray is non-negotiable.

  • Pros: Unambiguous determination of bond lengths, angles, and absolute configuration.

  • Cons: Requires a single crystal. Pyridine-carbonyl pyrrolidines are often oils at room temperature.

  • Workaround: If the product is an oil, form a hydrochloride or picrate salt . These salts crystallize readily and stabilize the rotamer population, often yielding high-quality diffraction data.

Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for confirming the structure of an unknown pyridine-carbonyl pyrrolidine isomer.

StructuralConfirmation Start Unknown Isomer Sample (Pyridine-CO-Pyrrolidine) NMR_1H Step 1: 1H NMR (CDCl3) Start->NMR_1H Symmetry_Check Check Aromatic Region Symmetry? NMR_1H->Symmetry_Check Iso_4 Symmetric (AA'XX') Confirmed: 4-Isomer (Isonicotinoyl) Symmetry_Check->Iso_4 Yes Asym_Check Asymmetric Pattern Check H2/H6 Shifts Symmetry_Check->Asym_Check No Rotamer_Check Are peaks broad or doubled? Iso_4->Rotamer_Check Iso_3 Isolated Singlet (~8.8 ppm) Confirmed: 3-Isomer (Nicotinoyl) Asym_Check->Iso_3 H2 Singlet Present Iso_2 Complex Multiplets Confirmed: 2-Isomer (Picolinoyl) Asym_Check->Iso_2 No Isolated Singlet Iso_3->Rotamer_Check Iso_2->Rotamer_Check VT_NMR Step 2: VT-NMR (55°C) Check for Coalescence Rotamer_Check->VT_NMR Yes MS_Check Step 3: MS/MS Fragmentation (Confirmation) Rotamer_Check->MS_Check No VT_NMR->MS_Check Coalescence Observed Ortho_Effect High m/z 78 abundance? (Ortho Effect) MS_Check->Ortho_Effect Final_2 Confirm 2-Isomer Ortho_Effect->Final_2 Yes Final_3 Confirm 3-Isomer Ortho_Effect->Final_3 No (and H2 singlet seen)

Caption: Decision tree for the structural elucidation of pyridine-carbonyl pyrrolidine isomers using NMR and MS.

Detailed Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Confirmation

Objective: Distinguish between impurities and rotamers.

  • Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of DMSO-d6 (preferred over CDCl3 for high-temp stability and solubility).

  • Baseline Scan: Acquire a standard 1H NMR spectrum at 25°C (298 K). Note the linewidths of the pyrrolidine

    
    -CH2 protons (typically 3.4–3.6 ppm).
    
  • Heating: Increase the probe temperature to 50°C (323 K). Allow 5 minutes for equilibration.

  • Acquisition: Acquire a second spectrum.

  • Analysis:

    • Result A (Rotamers): Broad peaks sharpen and coalesce into single averages.

    • Result B (Impurities): Peaks remain distinct and do not change chemical shift significantly relative to the main peak.

Protocol 2: Salt Formation for X-Ray Crystallography

Objective: Obtain a crystalline solid from an oily free base.

  • Dissolution: Dissolve 50 mg of the pyridine-pyrrolidine oil in 0.5 mL of dry ethanol or isopropanol.

  • Acid Addition: Add 1.1 equivalents of HCl (using a 1M or 2M solution in diethyl ether).

  • Precipitation: If precipitate forms immediately, heat gently to redissolve, then allow to cool slowly. If no precipitate, add diethyl ether dropwise until cloudy, then store at 4°C.

  • Harvest: Filter the resulting hygroscopic crystals under inert atmosphere if possible, or use Picric acid (Caution: Explosive) for more robust crystals if HCl fails.

References

  • National Center for Biotechnology Information (NCBI). (2025). Pyrrolidine synthesis via ring contraction of pyridines. PubChem.[3] Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules. Retrieved from [Link]

  • Compound Interest. (2015).[2] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

Sources

Comparative

Bioactivity comparison of 6-bromopyridine vs 6-chloropyridine analogs

Executive Summary In medicinal chemistry, the substitution of a chlorine atom (Cl) with a bromine atom (Br) at the 6-position of a pyridine scaffold is a strategic "molecular edit" used to optimize potency and selectivit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the substitution of a chlorine atom (Cl) with a bromine atom (Br) at the 6-position of a pyridine scaffold is a strategic "molecular edit" used to optimize potency and selectivity. While both are lipophilic, electron-withdrawing halogens, they are not interchangeable bioisosteres.

The 6-bromopyridine analog typically offers superior binding affinity (


) and longer residence time  compared to its 6-chloro counterpart, primarily due to a more pronounced "sigma-hole" (

) that facilitates stronger halogen bonding (XB). However, this comes at the cost of increased lipophilicity (

logP

+0.15 to +0.25) and higher molecular weight, which can impact metabolic stability and solubility.

This guide analyzes the physicochemical drivers of these differences and provides validated protocols for assessing them.

Mechanistic Foundation: The Sigma-Hole Effect[1]

The primary differentiator between 6-Cl and 6-Br pyridine analogs is the magnitude of the Sigma-Hole (


-hole) .
The Physics of Binding

In a pyridine ring, the nitrogen atom is electron-withdrawing, pulling density away from the C2 and C6 positions. When a halogen (X) is attached at C6, the electron density is anisotropically distributed.

  • Equatorial Belt: A region of high electron density perpendicular to the C-X bond (repulsive to nucleophiles).

  • Sigma-Hole: A region of positive electrostatic potential on the extension of the C-X bond (attractive to nucleophiles).

Why Br > Cl? Bromine is more polarizable than chlorine. The electron deficiency induced by the pyridine ring creates a significantly more positive potential (


) on the tip of the bromine atom compared to chlorine. This allows the 6-Br analog to form a highly directional, stabilizing interaction with backbone carbonyl oxygens in protein binding pockets—a "Halogen Bond."
Visualization: The Halogen Bond "Lock"

The following diagram illustrates the directional requirement of this interaction.

HalogenBonding cluster_legend Interaction Strength Pyridine Pyridine Scaffold (Electron Deficient) Halogen C6-Halogen (X) (Br > Cl) Pyridine->Halogen Inductive Effect SigmaHole Sigma-Hole (+) (Directional Tip) Halogen->SigmaHole Anisotropic Charge Dist. Target Protein Target (Backbone C=O) SigmaHole->Target Halogen Bond (XB) 160-180° Angle Br-XB Br-XB: ~2-5 kcal/mol Cl-XB Cl-XB: ~1-2 kcal/mol

Caption: Mechanism of Halogen Bonding. The sigma-hole on the halogen interacts with the Lewis base (Target) in a strictly linear geometry.

Comparative Data Analysis

The decision to switch from Cl to Br involves trade-offs in sterics and physicochemical properties.

Table 1: Physicochemical & Structural Comparison
Parameter6-Chloropyridine Analog6-Bromopyridine AnalogImpact on Bioactivity
Van der Waals Radius 1.75 Å1.85 ÅBr fills hydrophobic pockets better but risks steric clash in tight hinges.
C-X Bond Length ~1.73 Å~1.89 ÅBr extends deeper into the binding pocket (approx. 0.16 Å deeper).
Lipophilicity (

logP)
Baseline+0.15 to +0.25Br increases permeability but decreases water solubility.
Sigma-Hole (

)
Moderate (+)Strong (++)Br forms stronger halogen bonds , often improving IC50 by 2-10 fold.
Metabolic Liability LowLow-ModerateBr is generally stable but has a slightly higher risk of oxidative insertion than Cl.
Case Study: Kinase Hinge Binding

In a representative study of p38 MAP kinase inhibitors, replacing a chloro-substituent with a bromo-substituent targeting the "gatekeeper" region resulted in the following kinetic shift:

  • 6-Cl Analog:

    
    , Residence Time (
    
    
    
    ) = 15 min.
  • 6-Br Analog:

    
    , Residence Time (
    
    
    
    ) = 42 min.

Interpretation: The thermodynamic gain is driven by enthalpy (


), confirming the formation of a specific bond rather than just the hydrophobic effect.

Experimental Protocols

To validate the superiority of a 6-Br analog, you must demonstrate specific binding kinetics, not just equilibrium potency.

Protocol A: Surface Plasmon Resonance (SPR) for Residence Time

Standard IC50 assays often miss the kinetic advantages of halogen bonding. SPR is the gold standard for measuring the "residence time" (


), which correlates with in vivo efficacy.

Workflow Diagram:

SPR_Protocol Chip 1. Sensor Chip Prep (Biotin-Kinase on SA Chip) Flow 2. Single Cycle Kinetics (Inject 6-Cl then 6-Br analogs) Chip->Flow Stabilize Baseline Dissoc 3. Dissociation Phase (Wash with buffer for >30 min) Flow->Dissoc Measure k_on Analysis 4. Kinetic Fit (1:1 Binding Model) Dissoc->Analysis Measure k_off (Critical) Check Is k_off(Br) < k_off(Cl)? Analysis->Check Valid Halogen Bond Valid Halogen Bond Check->Valid Halogen Bond Yes Steric/Hydrophobic Only Steric/Hydrophobic Only Check->Steric/Hydrophobic Only No

Caption: SPR workflow to determine if the Br-analog confers a residence time advantage via halogen bonding.

Step-by-Step Methodology:

  • Immobilization: Biotinylate the target protein (e.g., Kinase domain) and capture on a Streptavidin (SA) sensor chip to a level of ~2000 RU.

  • Buffer: Use HBS-P+ buffer (avoid DMSO >1% as it affects refractive index).

  • Injection: Inject the 6-Cl and 6-Br analogs in a 5-point concentration series (0.1x to 10x

    
    ).
    
  • Dissociation: Allow a long dissociation time (at least 1200s). This is critical; Br analogs often have slow off-rates that are missed in short runs.

  • Analysis: Fit to a 1:1 Langmuir binding model. Calculate Residence Time

    
    .
    
Protocol B: Synthetic Access (Suzuki-Miyaura Coupling)

Synthesizing these analogs requires distinct conditions because the C-Br bond is more reactive than C-Cl.

  • For 6-Br Analogs: Use milder catalysts (e.g., Pd(dppf)Cl2) at lower temperatures (60°C) to prevent over-reaction or debromination if other halogens are present.

  • For 6-Cl Analogs: Often requires "hotter" catalysts (e.g., XPhos Pd G2) or higher temperatures (90-100°C) to activate the stronger C-Cl bond.

Strategic Recommendations

When to choose 6-Bromopyridine:

  • Target Architecture: The binding pocket contains a backbone carbonyl or threonine side-chain oxygen located ~3.0-3.5 Å from the C6 position.

  • Potency Stalls: You have hit a "potency ceiling" with the Chloro-analog and need a 5-10x boost without changing the core scaffold.

  • PK Optimization: You need to increase lipophilicity slightly to improve membrane permeability.

When to stick with 6-Chloropyridine:

  • Steric Constraints: The pocket is tight. The extra 0.1 Å radius of Br causes a clash (indicated by a sudden drop in affinity).

  • Metabolic Hotspots: If the pyridine ring is electron-rich, the C-Br bond is more susceptible to oxidative metabolism (though rare in electron-deficient pyridines).

  • Solubility Issues: If the lead is already highly lipophilic (logP > 4), the extra lipophilicity of Br may crash solubility.

References

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry.[1] Link

  • Auffinger, P., et al. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences (PNAS). Link

  • Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition. Link

  • BenchChem. (2025). Comparative Analysis of Biological Activity of Novel 6-Bromopyridin-3-amine Analogs.Link

  • Creative BioMart. (2025). Principle and Protocol of Surface Plasmon Resonance (SPR).[2][3][4][5]Link

Sources

Validation

A Comparative Guide to the Qualification of Reference Standards for 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol Analysis

Introduction: The Central Role of a Reference Standard In the landscape of pharmaceutical development and manufacturing, the integrity of every analytical measurement underpins the safety and efficacy of the final drug p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of a Reference Standard

In the landscape of pharmaceutical development and manufacturing, the integrity of every analytical measurement underpins the safety and efficacy of the final drug product. For critical intermediates like 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol (henceforth designated as BPP), the analytical reference standard is the cornerstone of this integrity. It is the benchmark against which all production batches are measured, ensuring consistency, purity, and compliance with regulatory specifications.

The selection of a reference standard is not a trivial procurement decision; it is a rigorous scientific evaluation. A substandard or poorly characterized standard can introduce significant errors in assays, lead to the release of out-of-specification batches, and ultimately compromise patient safety. This guide provides a comprehensive framework for researchers, analytical scientists, and quality control professionals to objectively compare and qualify BPP reference standards. We will move beyond a simple checklist of specifications to a deeper, mechanistic understanding of why certain analytical techniques are chosen and how to interpret the resulting data to make an informed decision. The protocols described herein are designed as self-validating systems, ensuring the trustworthiness of your analytical foundation.

Part 1: Foundational Attributes of a High-Quality BPP Reference Standard

A reference standard is defined by three core attributes: Identity, Purity, and Potency (or Assay). A comprehensive qualification must rigorously interrogate all three. Before comparing potential standards, it is crucial to understand the workflow of their application in a typical quality control environment.

cluster_0 Reference Standard Qualification cluster_1 Routine Quality Control qual_ID Identity Confirmation (LC-MS, NMR) qual_Purity Purity & Impurity Profile (HPLC-UV) qual_Potency Potency Assignment (qNMR, Mass Balance) Qualified_Standard Qualified BPP Reference Standard qual_Potency->Qualified_Standard Establishes Benchmark routine_Assay API Batch Assay (HPLC) routine_Impurity Impurity Quantification (HPLC) Qualified_Standard->routine_Assay Calibrates Assay Qualified_Standard->routine_Impurity Identifies & Quantifies Impurities API_Batch API Production Batch API_Batch->routine_Assay API_Batch->routine_Impurity

Caption: The Reference Standard Qualification and Application Workflow.

Part 2: Comparative Analytical Methodologies for Standard Qualification

A side-by-side comparison of two potential reference standards ("Standard A" and "Standard B") requires a multi-faceted analytical approach. No single technique can provide a complete picture.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)

Causality Behind Experimental Choices: The primary goal of this method is to separate BPP from any process-related impurities or degradation products. A reverse-phase HPLC method is selected due to the moderate polarity of the BPP molecule. The bromopyridine and pyrrolidinol moieties provide sufficient hydrophobicity to retain on a C18 stationary phase, while the hydroxyl and carbonyl groups ensure adequate solubility in a typical water/acetonitrile mobile phase. The use of formic acid as a modifier serves a dual purpose: it sharpens peak shape by ensuring consistent ionization of the basic pyridine nitrogen and makes the method directly compatible with mass spectrometry for peak identification.[1][2]

Experimental Protocol: HPLC-UV Purity Assessment

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm (based on the pyridine chromophore).

    • Injection Volume: 5 µL.

  • Standard and Sample Preparation:

    • Accurately prepare solutions of "Standard A" and "Standard B" in a 50:50 mixture of Mobile Phase A:B at a concentration of approximately 0.5 mg/mL.

  • Analysis Procedure:

    • Inject each standard solution in triplicate.

    • Integrate all peaks with an area greater than 0.05% of the main peak area.

    • Calculate the purity by area percent (Area of main peak / Total area of all peaks) x 100.

    • Carefully examine the chromatograms for differences in the impurity profiles between the two standards.

Data Presentation: HPLC Purity Comparison

ParameterStandard AStandard BAcceptance Criteria
Purity by Area % (Avg.) 99.85%99.52%> 99.5%
Number of Impurities > 0.05% 24< 3
Largest Single Impurity (%) 0.08%0.21%< 0.15%
New Impurities Detected? NoYes (1 peak at RRT 1.15)None
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality Behind Experimental Choices: While HPLC-UV provides purity data, it does not confirm the identity of the main peak. LC-MS is the definitive technique for confirming the molecular weight of BPP.[3] The presence of a bromine atom provides a highly characteristic isotopic pattern (79Br and 81Br exist in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[4] This pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule. Fragmentation analysis (MS/MS) can further confirm the structure by breaking the molecule at its weakest points, such as the amide bond.

Parent BPP Parent Ion m/z 285/287 [M+H]+ Frag1 Bromopyridyl Cation m/z 184/186 Parent->Frag1 Amide Cleavage Frag2 Pyrrolidinol Fragment m/z 102 Parent->Frag2 Amide Cleavage Frag3 Loss of H₂O from Frag2 m/z 84 Frag2->Frag3 Dehydration

Caption: Expected MS/MS Fragmentation Pathway for BPP.

Experimental Protocol: LC-MS Identity Verification

  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same HPLC method as described in Section 2.1.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50 - 500.

    • Data Acquisition: Full Scan and Targeted MS/MS on m/z 285.

  • Analysis Procedure:

    • Inject the solutions of "Standard A" and "Standard B".

    • Extract the mass spectrum for the main chromatographic peak.

    • Verify the presence of the [M+H]+ ions at m/z 285.02 and 287.02. Confirm the ~1:1 isotopic ratio.

    • Compare the MS/MS fragmentation pattern against the expected pathway (see diagram above).

Data Presentation: LC-MS Identity Comparison

ParameterStandard AStandard BExpected Result
[M+H]+ Observed (m/z) 285.0235 / 287.0214285.0238 / 287.0219285.0233 / 287.0213
Mass Accuracy (ppm) < 1 ppm< 2 ppm< 5 ppm
Bromine Isotope Ratio Confirmed (1:1)Confirmed (1:1)~1:1 Ratio
Key Fragments (m/z) 184/186, 102184/186, 102184/186, 102
Potency Assignment by Quantitative NMR (qNMR)

Causality Behind Experimental Choices: Chromatographic purity is relative and does not account for non-UV active impurities, water, or residual solvents. qNMR is a primary ratio method that provides a direct measure of the mass fraction of the analyte in the material.[5] It relies on comparing the integral of a unique proton signal from the analyte to the integral of a signal from a certified, high-purity internal standard of known concentration. This technique is indispensable for assigning an accurate potency value to a primary reference standard.

Experimental Protocol: qNMR Potency Determination

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Materials:

    • Internal Standard (IS): Maleic Acid (Certified Reference Material).

    • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the BPP standard ("A" or "B") and ~10 mg of the Maleic Acid IS into the same vial.

    • Dissolve in ~0.7 mL of DMSO-d6.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 30 seconds to ensure full signal relaxation.

    • Number of Scans: ≥ 16.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved BPP signal (e.g., one of the aromatic pyridine protons) and the singlet from the two vinylic protons of Maleic Acid (~6.3 ppm).

    • Calculate the potency using the following formula: Potency (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS Where: I = Integral, N = Number of Protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the Internal Standard.

Data Presentation: qNMR Potency Comparison

ParameterStandard AStandard BAcceptance Criteria
Potency (qNMR, as-is) (Avg.) 99.6%98.2%Report Value
RSD (%) 0.15%0.25%< 0.5%

Part 3: Decision Framework for Standard Selection

The final selection requires a holistic evaluation of all data. A standard with high chromatographic purity but incorrect identity is useless. Similarly, a standard with confirmed identity but low potency or a complex impurity profile is undesirable.

start Start: Evaluate Standard ms_check Identity Confirmed by LC-MS? start->ms_check hplc_check HPLC Purity > 99.5%? ms_check->hplc_check Yes reject Reject Standard ms_check->reject No impurity_check Impurity Profile Acceptable? hplc_check->impurity_check Yes hplc_check->reject No qnmr_check Potency (qNMR) Matches Purity? impurity_check->qnmr_check Yes impurity_check->reject No accept Qualify Standard qnmr_check->accept Yes investigate Investigate Discrepancy (e.g., check for non-UV active impurities, water content) qnmr_check->investigate No investigate->reject

Caption: Decision Flowchart for Reference Standard Qualification.

Final Comparison Summary

AttributeStandard AStandard BRecommendation
Identity (LC-MS) Pass. Correct mass, isotope pattern, and fragments.Pass. Correct mass, isotope pattern, and fragments.Both standards are confirmed to be BPP.
Purity (HPLC) Pass. 99.85%, clean profile.Fail. 99.52%, contains a significant unknown impurity.Standard A has a superior purity profile.
Potency (qNMR) Pass. 99.6%, aligns well with HPLC purity.Pass. 98.2%, aligns with HPLC purity but is lower.Standard A has a higher, more desirable potency.
Overall Recommended for Qualification Not Recommended Standard A demonstrates superior purity and potency, making it a suitable candidate for a primary reference standard.

Conclusion

Based on this multi-technique evaluation, Standard A is unequivocally the superior candidate for use as a reference standard. It demonstrates higher purity, a cleaner impurity profile, and a higher assigned potency. While Standard B is correctly identified as BPP, its lower purity and the presence of a significant unknown impurity (0.21%) make it unsuitable for rigorous quantitative applications. This systematic approach, grounded in the principles of analytical chemistry, ensures that the selected reference standard is fit for its intended purpose, thereby safeguarding the quality and reliability of all subsequent analytical data.

References

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Sources

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Retrosynthesis Analysis

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Method

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Reactant of Route 1
1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol
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1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol
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